2,2-Diallylpiperidine hydrochloride

Übersicht

Beschreibung

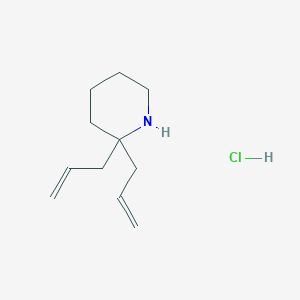

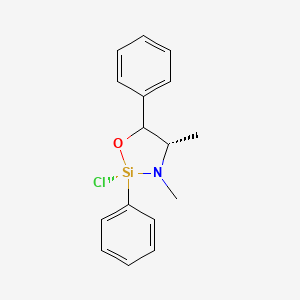

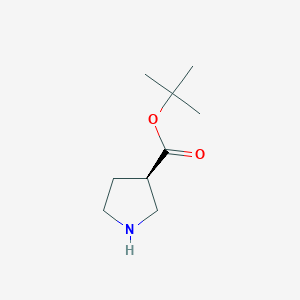

2,2-Diallylpiperidine hydrochloride is a chemical compound with the molecular formula C11H20ClN and a molecular weight of 201.74 . It is used for research and development purposes .

Synthesis Analysis

Piperidines, including this compound, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The InChI code for this compound is1S/C11H19N.ClH/c1-3-7-11(8-4-2)9-5-6-10-12-11;/h3-4,12H,1-2,5-10H2;1H . This indicates the presence of two allyl groups attached to the 2nd carbon of the piperidine ring . Chemical Reactions Analysis

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Wissenschaftliche Forschungsanwendungen

Chiral Building Block for Piperidine-related Alkaloids

2,2-Diallylpiperidine hydrochloride has been studied as a promising chiral building block for synthesizing piperidine-related alkaloids. A C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester was created and used in the desymmetrization process, playing a crucial role in the synthesis of these alkaloids. This process involves intramolecular iodocarbamation as a key step (Takahata et al., 2002).

Preparation of α-Acetonylpiperidines

The compound has been used in the selective transformation of α-allylated heterocycles into α-acetonylpiperidines. The key step in this process is the bromocyclocarbamation reaction. This method has been shown to be convenient and simple, leading to the synthesis of compounds like the alkaloid (±)-6-epipinidinone (Kuznetsov et al., 2007).

Radical Polymerization

Research has been conducted on the kinetic features of N, N-diallylpiperidine bromide radical polymerization. This process allows the creation of polymers with high molecular weight, showcasing the absence of degradation inherent in the chain transfer. Such polymers demonstrate unique properties like polymeric, surface active, and electrolytic characteristics (Safaev et al., 2023).

Cross-Linked Polymer Synthesis

A highly efficient cross-linked polymer was synthesized using hydrophilic and hydrophobic components, including N,N-diallyl-1-[6-(biphenyl-4-yloxy)hexylammonium chloride. This resin was tailored to capture toxic metal ions and organic contaminants simultaneously, showing high efficiency in removing Hg(II) ions and methylene blue from aqueous solutions (Saleh et al., 2017).

Synthesis of Piperidine Alkaloids

Another study focused on a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester for the synthesis of trans-2,6-disubstituted piperidine-related alkaloids. This compound was prepared via double asymmetric allylboration of glutaldehyde, followed by aminocyclization and carbamation. This process facilitated the synthesis of various alkaloids, including porantheridine and precoccinelline (Takahata et al., 2006).

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on the synthesis and pharmacological applications of piperidine derivatives .

Eigenschaften

IUPAC Name |

2,2-bis(prop-2-enyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N.ClH/c1-3-7-11(8-4-2)9-5-6-10-12-11;/h3-4,12H,1-2,5-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBADOSIQUICOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCCN1)CC=C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B3149871.png)

![5-Chloro-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,4-thiadiazole](/img/structure/B3149875.png)

![3-[1,5,7,9,11,13,15-Heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[7.7.1.13,7.15,13.111,15]icosan-3-yl]propan-1-ol](/img/structure/B3149912.png)

![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3149919.png)

![Sodium 6-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B3149932.png)

![Hexahydrofuro[2,3-b]furan-3-amine](/img/structure/B3149945.png)